![molecular formula C9H8O3 B2906240 1-(Benzo[d][1,3]dioxol-4-yl)ethanone CAS No. 33842-14-7](/img/structure/B2906240.png)
1-(Benzo[d][1,3]dioxol-4-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent. Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of 1-(Benzo[d][1,3]dioxol-4-yl)ethanone consists of a benzo[d][1,3]dioxole ring fused to an ethanone group. The dioxole ring contributes to its aromatic character, and the carbonyl group (C=O) is essential for its reactivity .
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-4-yl)ethanone may participate in various chemical reactions, including nucleophilic additions, acylations, and condensations. Its reactivity depends on the electrophilic nature of the carbonyl group and the aromaticity of the dioxole ring .
Scientific Research Applications
Synthesis of Insecticides
This compound serves as an important structural unit in the synthesis of insecticides. It is utilized in developing green and practical methods to construct derivatives that are valuable in pest control .
Anticancer Research
Researchers have designed and synthesized novel series of derivatives bearing this compound for evaluating their antiproliferative activity against various cancer cells, such as CCRF-CEM, LNCaP, and MIA PaCa-2 .
Flavouring Substance
Although not reported to occur naturally, this compound is chemically synthesized and intended to be used as a flavouring substance in specific food categories .
Chemical Synthesis
It is available for purchase as a chemical reagent for use in various synthetic applications, including research and development in chemistry and materials science .
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of novel benzo[d][1,3]dioxole gathered pyrazole derivatives through the chalcone route, which has potential applications in medicinal chemistry .
Chemical Properties Research
Detailed studies on the chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and weight, contribute to a deeper understanding of its physical and toxicological profile .
Safety and Hazards
- MSDS : Link to MSDS
Mechanism of Action
Target of Action
It’s known that its derivatives have shown a wide range of biological activities , suggesting that it may interact with multiple targets.
Mode of Action
Its derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
Its derivatives have shown a broad range of biological activities , indicating that it may influence multiple biochemical pathways.
Result of Action
Its derivatives have shown potent antimicrobial activity , suggesting that it may lead to the inhibition of microbial growth at the cellular level.
Action Environment
One study has optimized the biocatalytic asymmetric reduction of this compound using a d-optimal experimental design-based optimization methodology , suggesting that factors such as pH, temperature, incubation time, and agitation speed can influence its action.
properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKUXTYCXGOIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33842-14-7 | |
Record name | 1-(1,3-dioxaindan-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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